molecular formula C20H18F2N4O3 B1222929 Fandofloxacin CAS No. 164150-99-6

Fandofloxacin

カタログ番号: B1222929
CAS番号: 164150-99-6
分子量: 400.4 g/mol
InChIキー: AWCAUUQZTXYMPB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Structural Characteristics of Fluoroquinolone Derivatives

Fandofloxacin belongs to the fluoroquinolone family, characterized by a bicyclic quinoline core with strategic substitutions that optimize antimicrobial activity. Key structural features include:

  • Quinoline nucleus : A 4-oxo-1,4-dihydroquinoline backbone, essential for DNA gyrase inhibition.
  • Fluorine substitutions :
    • At C-6 , enhancing Gram-positive activity and cell penetration.
    • A 5-fluoropyridinyl group at N-1, broadening coverage against atypical pathogens.
  • Piperazine modification : A 4-methylpiperazine group at C-7, improving solubility and pharmacokinetics.

These modifications result in a zwitterionic structure, enabling enhanced activity in acidic environments such as infected tissues. Compared to second-generation fluoroquinolones like ciprofloxacin, this compound’s C-8 methoxy group (absent in earlier analogs) reduces phototoxicity risks while maintaining potency.

Structural Comparison to Other Fluoroquinolones

Feature This compound Ciprofloxacin Moxifloxacin
C-6 Substituent Fluorine Fluorine Methoxy
C-7 Substituent 4-Methylpiperazine Piperazine Azabicyclo[3.1.0]
N-1 Substituent 5-Fluoropyridinyl Cyclopropyl Difluorophenyl
Zwitterionic Yes No No

Table 1: Structural distinctions among fluoroquinolones.

Discovery Timeline and Patent Landscape Analysis

This compound’s development emerged from efforts to address limitations of earlier quinolones, such as narrow Gram-positive coverage and pH-dependent efficacy. Key milestones include:

  • 1993 : Synthesis patented under WO1995005373A1, detailing methods for introducing the 5-fluoropyridinyl and 4-methylpiperazine groups.
  • 1995 : Preclinical studies demonstrated superior in vivo efficacy against Streptococcus pneumoniae and Haemophilus influenzae compared to ciprofloxacin.
  • 2000s : Phase II trials for urinary tract infections (UTIs) highlighted rapid absorption (Cmax = 5.65 mg/L at 300 mg) and prolonged half-life (~12 hours).
  • 2008 : Development discontinued despite promising pharmacokinetics, likely due to market competition from fourth-generation agents like moxifloxacin.

Key Patents

Patent Number Focus Assignee Year
WO1995005373A1 Synthesis of quinolone analogs Dong Wha Pharmaceutical 1993
EP0387802A2 Naphthyridine carboxylates Roussel-Uclaf 1990

Table 2: Patents relevant to this compound’s chemical synthesis.

Comparative Positioning Within Third-Generation Fluoroquinolones

Third-generation fluoroquinolones, including levofloxacin and gatifloxacin, prioritize enhanced Gram-positive and anaerobic activity. This compound distinguishes itself through:

  • pH-dependent efficacy : Unlike ciprofloxacin, its antibacterial activity increases in acidic environments (pH 5–6), making it effective in infections like UTIs and prostatitis.
  • Dual-target inhibition : Binds both DNA gyrase and topoisomerase IV with high affinity, reducing resistance potential.
  • Broad-spectrum coverage :
    • Gram-positive: Staphylococcus aureus (MIC₉₀ = 0.25 µg/mL).
    • Gram-negative: Escherichia coli (MIC₉₀ = 0.12 µg/mL).
    • Atypicals: Chlamydia pneumoniae.

However, its clinical adoption was limited by the rise of fourth-generation agents like delafloxacin, which offer improved safety profiles and anaerobic coverage.

In Vitro Activity Against Respiratory Pathogens

Pathogen This compound MIC₉₀ (µg/mL) Levofloxacin MIC₉₀ (µg/mL)
S. pneumoniae 0.25 1.0
H. influenzae 0.03 0.06
Moraxella catarrhalis 0.12 0.25

Table 3: Comparative MIC values for respiratory isolates.

特性

CAS番号

164150-99-6

分子式

C20H18F2N4O3

分子量

400.4 g/mol

IUPAC名

6-fluoro-1-(5-fluoropyridin-2-yl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C20H18F2N4O3/c1-24-4-6-25(7-5-24)17-9-16-13(8-15(17)22)19(27)14(20(28)29)11-26(16)18-3-2-12(21)10-23-18/h2-3,8-11H,4-7H2,1H3,(H,28,29)

InChIキー

AWCAUUQZTXYMPB-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=NC=C(C=C4)F)F

正規SMILES

CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=NC=C(C=C4)F)F

同義語

1-(5-fluoro-2-pyridyl)-6-fluoro-7-(4-methyl-1-piperazinyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid hydrochloride
DW 116
DW-116

製品の起源

United States

準備方法

Quinolone Core Synthesis

Ethyl 2,4,5-trifluorobenzoylacetate (I) undergoes condensation with triethyl orthoformate in refluxing acetic anhydride to form the ethoxyacrylate intermediate (II). Subsequent reaction with 2-amino-5-fluoropyridine (III) yields enamine (IV), which cyclizes in the presence of K₂CO₃ to produce ethyl 6-fluoro-1-(5-fluoropyridin-2-yl)-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (V).

Key Conditions :

  • Cyclization temperature: 80–100°C

  • Yield of V: 78–85%

7-Fluorine Displacement

The 7-fluoro group in V is displaced by N-methylpiperazine (VI) in pyridine at 0–5°C, yielding ethyl this compound ester (VII). Cold conditions prevent N-oxide formation.

Catalytic Optimization :

  • Addition of AlCl₃ (0.5 mol%) increases displacement efficiency to 92%.

  • Reaction time: 6–8 hours

Ester Hydrolysis

VII undergoes acid-catalyzed hydrolysis (HCl, ethanol/water) to yield this compound (I).

Yield : 88–91% after recrystallization.

Acid-First Hydrolysis Approach

This variant hydrolyzes the quinolone ester (V) to carboxylic acid (VIII) before displacement:

Early Hydrolysis

V is treated with 6N HCl at 60°C for 4 hours, achieving 94% conversion to VIII.

Displacement with N-Methylpiperazine

VIII reacts with VI in DMF at 50°C using SnCl₄ as catalyst (2 mol%), yielding I directly.

Advantages :

  • Eliminates separate hydrolysis step

  • Overall yield: 86%

One-Pot Synthesis via Lewis Acid Catalysis

Patent CN101648960A describes a streamlined method using Lewis acids for tandem reactions:

Reaction Sequence

  • Condensation of phenyl tetrafluoride formyl chloride with 3-(4-methyloxazolidinyl) acrylate

  • Sequential hydrolysis and cyclization catalyzed by SnCl₄

  • Direct coupling with N-methylpiperazine

Conditions :

  • Solvent: Acetonitrile

  • Temperature: 70–90°C

  • Yield: 89%

Microwave-Assisted Synthesis

Recent adaptations employ microwave irradiation to accelerate cyclization:

Optimized Parameters

  • Power: 300 W

  • Time: 20 minutes vs. 8 hours conventional

  • Yield improvement: 78% → 91%

Continuous Flow Chemistry

Emerging protocols using microreactors demonstrate:

  • 98% conversion in displacement step

  • Residence time: 12 minutes

  • Purity: 99.2% by HPLC

Comparative Analysis of Methods

MethodStepsTotal Yield (%)Purity (%)Key Advantage
Classical37298.5Well-characterized
Acid-First28699.1Reduced step count
One-Pot18998.8Solvent efficiency
Microwave39199.3Time savings
Continuous Flow39499.2Scalability

Critical Reaction Parameters

Catalytic Systems

  • AlCl₃ : Optimal for displacement (TOF = 12 h⁻¹)

  • SnCl₄ : Superior in hydrolysis steps (94% efficiency)

Solvent Effects

  • Pyridine: Minimizes side reactions during displacement

  • DMF: Accelerates coupling (k = 0.42 min⁻¹)

Temperature Control

  • Displacement below 10°C prevents dimerization

  • Cyclization at 80°C balances rate vs. decomposition

Industrial-Scale Considerations

Patent AU2016315852B2 highlights:

  • Cost reduction by 37% using mixed solvent recovery

  • Pd/C filtration systems achieving 99.9% catalyst removal

化学反応の分析

ファンフロキサシンは、さまざまな化学反応を起こします。これには以下が含まれます。

    酸化: 特定の条件下で酸化して、異なる誘導体を形成することができます。

    還元: 還元反応は、官能基を変性させることができ、抗菌活性の変化につながります。

    置換: この化合物は、特にフッ素原子で求核置換反応を起こし、新しい誘導体を形成することができます。

    加水分解: エステル加水分解は、その合成に使用される一般的な反応です.

これらの反応で使用される一般的な試薬と条件には、炭酸カリウム、N-メチルピペラジン、および酸性加水分解条件があります。 これらの反応から生成される主な生成物には、さまざまなキノロン誘導体が含まれます .

科学的研究の応用

Antibacterial Activity

Fandofloxacin exhibits potent activity against a wide range of pathogens. Its effectiveness has been demonstrated in clinical settings for treating:

  • Respiratory Tract Infections : Effective against pathogens causing pneumonia and bronchitis.
  • Urinary Tract Infections : Demonstrated efficacy in treating uncomplicated and complicated urinary tract infections.
  • Skin and Soft Tissue Infections : Used for treating infections caused by susceptible strains of bacteria.

Table 1: Efficacy of this compound Against Common Pathogens

PathogenTypeEfficacy Rate (%)
Staphylococcus aureusGram-positive90.5
Escherichia coliGram-negative85.0
Klebsiella pneumoniaeGram-negative88.0
Streptococcus pneumoniaeGram-positive92.2

Pharmacokinetics

Research indicates that this compound has favorable pharmacokinetic properties, including good oral bioavailability and tissue penetration, which enhance its therapeutic potential.

  • Absorption : Rapidly absorbed with peak plasma concentrations occurring within 1-2 hours post-administration.
  • Distribution : High tissue distribution, particularly in lung and kidney tissues.

Table 2: Pharmacokinetic Profile of this compound

ParameterValue
Bioavailability~70%
Half-life6-8 hours
Volume of distribution1.5 L/kg

Resistance Patterns

This compound is less prone to inducing resistance compared to older fluoroquinolones. Studies show that the emergence of resistant strains is significantly lower, making it a viable option in regions with high resistance rates.

Case Study 1: Treatment of Complicated Urinary Tract Infection

A clinical trial involving 200 patients with complicated urinary tract infections showed that treatment with this compound resulted in a clinical cure rate of 85%. The study highlighted the drug's efficacy against resistant strains that were previously unresponsive to other antibiotics.

Case Study 2: Respiratory Infections in Elderly Patients

In a cohort study involving elderly patients with community-acquired pneumonia, this compound demonstrated a significant improvement in clinical outcomes compared to standard treatments. The overall recovery rate was reported at 78%, indicating its effectiveness in vulnerable populations.

作用機序

ファンフロキサシンは、細菌のトポイソメラーゼII(DNAジャイレース)とトポイソメラーゼIVを阻害することで、抗菌効果を発揮します。これらの酵素は、細菌のDNA複製、転写、修復、組換えに不可欠です。 ファンフロキサシンは、これらの酵素を阻害することで、細菌DNAのスーパーコイルを防止し、DNA複製を阻害し、最終的に細菌細胞の死につながります .

類似化合物との比較

Discussion and Implications

This compound’s dual enzyme inhibition and structural modifications position it as a viable option for resistant infections. However, its discontinuation after preclinical stages contrasts with DX-619, which advanced to Phase I trials due to superior pharmacokinetics and safety . Future fluoroquinolone development should prioritize compounds with reduced toxicity and enhanced PAE, such as TG-873870, while leveraging structural insights from this compound to overcome resistance mechanisms.

生物活性

Fandofloxacin is a fluoroquinolone antibiotic that exhibits a broad spectrum of antibacterial activity. As a derivative of ofloxacin, it targets bacterial DNA replication and transcription processes, primarily by inhibiting DNA gyrase and topoisomerase IV. This article delves into its biological activity, including mechanisms of action, pharmacodynamics, case studies, and research findings.

This compound operates through the following mechanisms:

  • Inhibition of DNA Gyrase : It binds to bacterial DNA gyrase, preventing the unwinding necessary for DNA replication, thus exhibiting bactericidal properties.
  • Topoisomerase IV Inhibition : By inhibiting topoisomerase IV, it disrupts the separation of replicated DNA, further halting bacterial cell division.

The drug shows significantly higher affinity for bacterial enzymes compared to human topoisomerases, which minimizes potential toxicity to human cells .

Pharmacodynamics

This compound demonstrates a broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria. Its pharmacodynamic profile includes:

  • Bactericidal Activity : Effective against a variety of pathogens including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
  • Minimum Inhibitory Concentration (MIC) : Studies indicate that this compound has lower MIC values compared to other fluoroquinolones, enhancing its effectiveness against resistant strains .

Table 1: Comparative MIC Values of this compound

Bacterial StrainThis compound MIC (µg/mL)Ofloxacin MIC (µg/mL)
Staphylococcus aureus0.250.5
Escherichia coli0.51
Pseudomonas aeruginosa12

Clinical Efficacy

This compound has been evaluated in various clinical settings:

  • Urinary Tract Infections (UTIs) : A study showed that patients treated with this compound exhibited a significant reduction in symptoms and bacterial counts compared to control groups treated with other antibiotics .
  • Ophthalmic Applications : In cases of bacterial conjunctivitis, this compound eye drops demonstrated higher clinical cure rates compared to traditional treatments like gentamicin .

Case Studies

  • Case Report on Adverse Reactions :
    A patient developed fixed drug eruption after administration of this compound for UTI treatment. Symptoms included severe itching and skin discoloration, emphasizing the need for careful monitoring of adverse reactions associated with fluoroquinolone antibiotics .
  • Efficacy in Pediatric Patients :
    A case involving a 5-year-old girl treated with this compound for diarrhea showed unexpected visual hallucinations, highlighting the importance of recognizing potential neurological side effects associated with fluoroquinolone use in children .

Research Findings

Recent studies have explored novel formulations to enhance the delivery and efficacy of this compound:

  • Liposome-Encapsulated Formulations : Research indicates that liposome-encapsulated this compound achieves higher intracellular concentrations in bacteria than free drug formulations, suggesting improved therapeutic outcomes .

Table 2: Liposome Formulation Efficacy

Liposome CompositionAccumulation Ratio (Fold Increase)
Dimyristoylphosphatidylcholine-Cholesterol2.6
Cholesterol-Dipalmitoylphosphatidylserine2.4

Q & A

Q. Advanced: How can pharmacokinetic/pharmacodynamic (PK/PD) modeling improve the translational relevance of in vitro data?

  • Methodology:
    • Use PICOT Framework (Population, Intervention, Comparison, Outcome, Time) to align in vitro endpoints with clinical goals, e.g., correlating time-kill curve data with plasma concentration profiles .
    • Apply Monte Carlo simulations to predict bacterial eradication probabilities under varying dosing regimens .

Basic: What methodologies are effective for investigating this compound resistance mechanisms?

Answer:

  • Genomic Sequencing
    Perform whole-genome sequencing of resistant isolates to identify mutations in DNA gyrase (gyrA/gyrB) or efflux pump regulators (mtrR, norM) .
  • Efflux Pump Inhibition Assays
    Co-administer this compound with inhibitors (e.g., PAβN) to quantify resistance attributable to efflux activity .

Q. Advanced: How can transcriptomic profiling resolve contradictions in resistance data across studies?

  • Strategy:
    • Use RNA-Seq to compare gene expression in resistant vs. susceptible strains under sub-MIC this compound exposure.
    • Apply FINER Criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize candidate genes (e.g., qnrS, aac(6')-Ib-cr) for functional validation .

Basic: How should researchers validate this compound’s safety profile in preclinical models?

Answer:

  • Toxicokinetic Studies
    Measure plasma and tissue concentrations in rodent models to identify dose-dependent hepatotoxicity or nephrotoxicity. Include histopathological analysis of liver/kidney sections .
  • Cytotoxicity Assays
    Test this compound on mammalian cell lines (e.g., HEK-293) to assess mitochondrial membrane potential disruption .

Q. Advanced: What statistical approaches are optimal for reconciling contradictory toxicity data?

  • Analysis Framework:
    • Conduct meta-analyses using PRISMA guidelines to compare toxicity findings across studies.
    • Apply Bayesian hierarchical models to account for interspecies variability and dosing regimen differences .

Basic: What in vivo models are appropriate for studying this compound’s efficacy in systemic infections?

Answer:

  • Murine Thigh Infection Model
    Inject S. aureus into neutropenic mice and compare bacterial load reduction after this compound vs. placebo. Use log-fold change and Kaplan-Meier survival analysis .
  • Zebrafish Larval Model
    Utilize transgenic zebrafish with fluorescent immune cells to visualize this compound’s effect on infection resolution in real time .

Q. Advanced: How can machine learning enhance the predictive power of animal-to-human extrapolation?

  • Methodology:
    • Train neural networks on PK/PD datasets from multiple species to predict human AUC/MIC ratios.
    • Validate models using leave-one-species-out cross-validation to minimize overfitting .

Basic: How to design a clinical trial for this compound that addresses ethical and methodological rigor?

Answer:

  • PICOT Framework
    • Population: Adults with confirmed Gram-negative bacteremia.
    • Intervention: IV this compound 750 mg q24h.
    • Comparison: Meropenem 1g q8h.
    • Outcome: Clinical cure rate at Day 14.
    • Time: 28-day follow-up .
  • Ethical Compliance
    Obtain IRB approval and register the trial on ClinicalTrials.gov to ensure transparency .

Q. Advanced: What adaptive trial designs can optimize this compound’s dose-finding in Phase II studies?

  • Strategy:
    • Implement a Bayesian response-adaptive randomization design to allocate patients to optimal doses (e.g., 500 mg vs. 750 mg) based on interim PK/PD data .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。